TAT-cyclo-CLLFVY is a cyclic peptide that serves as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. This compound is derived from a library of cyclic hexapeptides and has been identified through high-throughput screening as an effective agent in blocking the interaction between HIF-1α and HIF-1β, which is critical in regulating cellular responses to hypoxic conditions. The ability of TAT-cyclo-CLLFVY to inhibit HIF-1 activity makes it a promising candidate for cancer therapeutics, particularly in targeting tumor hypoxia .
TAT-cyclo-CLLFVY was discovered during a screening process involving 3.2 million cyclic peptides aimed at identifying inhibitors of protein-protein interactions associated with HIF-1. It is classified as a cyclic peptide and specifically functions as a selective HIF-1 dimerization inhibitor, distinguishing itself by not affecting the closely related HIF-2 isoform . The compound's molecular weight is approximately 2559.1 g/mol, and it has a high purity of ≥95% as determined by high-performance liquid chromatography (HPLC) .
The synthesis of TAT-cyclo-CLLFVY involves solid-phase peptide synthesis techniques, which allow for the incorporation of specific amino acid sequences into cyclic structures. The process typically includes:
The synthesis requires careful control of reaction conditions to ensure proper folding and cyclization of the peptide. The use of protecting groups during synthesis is crucial to prevent unwanted reactions at specific amino acid side chains .
TAT-cyclo-CLLFVY features a cyclic backbone formed by linking the amino acids CLLFVY with a TAT (transactivator of transcription) moiety that enhances cellular uptake. Its structure can be represented by the following sequence:
The cyclic nature contributes to its stability and ability to penetrate cell membranes effectively, which is essential for its function as an inhibitor of HIF-1 dimerization .
TAT-cyclo-CLLFVY primarily engages in non-covalent interactions with the PAS-B domain of HIF-1α, disrupting its ability to form heterodimers with HIF-1β. This inhibition is evidenced by various assays:
The mechanism by which TAT-cyclo-CLLFVY exerts its effects involves binding to the PAS-B domain of HIF-1α, which is crucial for its dimerization with HIF-1β. By inhibiting this interaction, TAT-cyclo-CLLFVY effectively reduces HIF-1-mediated transcriptional activity under hypoxic conditions. This action leads to decreased expression of genes involved in angiogenesis, metabolism, and cell survival that are typically upregulated in response to low oxygen levels .
TAT-cyclo-CLLFVY is characterized by:
Key chemical properties include:
TAT-cyclo-CLLFVY has significant potential in scientific research and therapeutic applications, particularly in cancer biology:
The identification and development of TAT-cyclo-CLLFVY exemplify innovative strategies in targeting critical molecular interactions involved in cancer progression, highlighting its importance in ongoing cancer research efforts .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3